molecular formula C12H14ClN5O3S B2777579 5-chloro-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034322-22-8

5-chloro-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2777579
CAS No.: 2034322-22-8
M. Wt: 343.79
InChI Key: GXPKBONZIBCIIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

Compounds containing imidazo[1,2-a]pyridine and pyrimidine structures have been synthesized and evaluated for their biological activities, including as potential antiulcer agents and antitumor agents. For instance, imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective antiulcer agents, although they showed more promise in cytoprotective properties rather than antisecretory activity (Starrett et al., 1989). Additionally, pyrrolo[2,3-d]pyrimidine and imidazo[4,5-c]pyridine nucleosides were prepared and evaluated for antileukemic activity in mice, showcasing structural modifications in the base and carbohydrate moieties to influence antileukemic activity (Ramasamy et al., 1990).

Antibacterial Evaluation

Heterocyclic compounds containing a sulfonamido moiety, potentially including structures similar to the specified compound, have been synthesized for use as antibacterial agents. This includes the synthesis of new compounds with pyran, pyridine, and pyridazine derivatives that exhibited significant antibacterial activity (Azab et al., 2013).

Electoanalytical Studies

Polarographic studies of alkyl imidazolyl sulfoxides and sulfides, including compounds with similar structures, provide insight into their electrochemical properties and potential applications in various fields (Johansson & Wendsjö, 1983).

Antifolate Inhibitors

Novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines were synthesized as nonclassical antifolate inhibitors of thymidylate synthase, displaying potential as antitumor and/or antibacterial agents (Gangjee et al., 1996).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Imidazole and its derivatives have a broad range of chemical and biological properties, making them valuable in the development of new drugs . As such, they continue to be an area of active research.

Properties

IUPAC Name

5-chloro-2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O3S/c1-17-7-11(16-8-17)22(19,20)18-3-2-10(6-18)21-12-14-4-9(13)5-15-12/h4-5,7-8,10H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPKBONZIBCIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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